rU Phosphoramidite
Overview
Description
rU Phosphoramidite is a phosphoramidite containing 5’ DMT and the nucleoside uridine (U) for use in oligonucleotide synthesis . RNA phosphoramidites contain a 2’-OH protecting group, tBDMS (tert-butyl dimethylsilyl) .
Synthesis Analysis
Phosphoramidites are used as the phosphate precursors in the highly optimized automated chemical oligonucleotide synthesis . The synthesis of phosphoramidites from their corresponding alcohols is accomplished with short reaction times, near-quantitative yields, and without the need for purification before being submitted directly to automated oligonucleotide synthesis .
Molecular Structure Analysis
The molecular formula of rU Phosphoramidite is C45H61N4O9PSi . It contains a total of 125 bonds, including 64 non-H bonds, 22 multiple bonds, 20 rotatable bonds, 3 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 urea (-thio) derivative, 1 nitrile (aliphatic), 1 imide (-thio), 2 ethers (aliphatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
Phosphoramidites are used in the synthesis of oligonucleotides. The key step in this synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide .
Physical And Chemical Properties Analysis
rU Phosphoramidite has a formula weight of 861.1 g/mol . It is stored in a freezer (at or below -20°C) . It is supplied in a 60 mL Amber bottle with a Serum Vial neck style, which is compatible with most ABI Systems|AKTA Systems of oligonucleotide synthesizers .
Scientific Research Applications
Phosphoramidites, including rU Phosphoramidite, are building blocks used in the chemical synthesis of oligonucleotides . They are used in automated oligo synthesizers to produce the nucleotide chains of synthetic oligos . Here are some applications of phosphoramidites:
-
Oligonucleotide Synthesis
- Phosphoramidites are used in the synthesis of DNA and RNA oligonucleotides for diagnostic assays and therapeutic applications .
- The method involves sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos .
- The results include the production of synthetic oligonucleotides that can be used in various applications, including diagnostics and therapeutics .
-
- One advantage of synthesizing oligonucleotides chemically is that modifications or labeling of the building blocks necessary for final oligo function can be introduced easily .
- This can involve the introduction of modifications such as fluorescent labels or common base modifications .
- The outcomes can include the production of labeled or modified oligonucleotides for use in molecular assays and microarrays .
-
Structural Studies
- Phosphoramidites with modifications are used for the synthesis of primers, probes, or oligos for structural and mutagenesis studies .
- The method involves the synthesis of oligonucleotides with these specialty phosphoramidites .
- The results can include the production of modified oligonucleotides for use in structural studies .
-
Pharmaceuticals
- Phosphoramidite, as an important framework of many biologically active molecules, is widely used in pharmaceuticals because of its excellent biological activities .
- The synthetic strategies of phosphoramidites can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate and other methods .
- The outcomes include the production of biologically active molecules that can be used in various pharmaceutical applications .
-
Organic Dyes
-
Flame Retardants and Extractors
-
Diagnostic Applications
- Phosphoramidites, including rU Phosphoramidite, are used in the synthesis of oligonucleotides for diagnostic applications .
- The method involves chemical synthesis, which relies heavily on phosphoramidites as building blocks .
- The outcomes include the development of diagnostic kits for genetic diseases, infectious diseases, pharmacogenomics, and more .
-
Therapeutic Applications
- Phosphoramidites are also used in the synthesis of oligonucleotides for therapeutic applications .
- The method involves chemical synthesis, similar to diagnostic applications .
- The outcomes include the development of nucleic acid therapeutics, where short DNA and/or RNA molecules modulate the expression of target RNA .
-
On-Demand Synthesis
Safety And Hazards
Future Directions
The future direction for rU Phosphoramidite and similar compounds lies in the development of on-demand flow synthesis of phosphoramidites from their corresponding alcohols . This technology aims to integrate directly into DNA synthesizers, thereby omitting manual synthesis and storage of phosphoramidites .
properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNLXHRBXYGJOC-ZMHKPELYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447507 | |
Record name | rU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rU Phosphoramidite | |
CAS RN |
118362-03-1 | |
Record name | rU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.